molecular formula C11H11O5- B14358993 2-Ethoxy-5-(methoxycarbonyl)benzoate CAS No. 90183-44-1

2-Ethoxy-5-(methoxycarbonyl)benzoate

Cat. No.: B14358993
CAS No.: 90183-44-1
M. Wt: 223.20 g/mol
InChI Key: RHWXPEWZLGDVGS-UHFFFAOYSA-M
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Description

2-Ethoxy-5-(methoxycarbonyl)benzoate is an organic compound with the molecular formula C11H11O5. It is a derivative of benzoic acid, featuring ethoxy and methoxycarbonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(methoxycarbonyl)benzoate typically involves the esterification of 2-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(methoxycarbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethoxybenzoic acid.

    Reduction: Formation of 2-ethoxy-5-(hydroxymethyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-(methoxycarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(methoxycarbonyl)benzoate involves its interaction with specific molecular targets, leading to various chemical transformations. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the ethoxy and methoxycarbonyl groups, respectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(methoxycarbonyl)benzoate
  • 2-Ethoxybenzoic acid
  • 5-Methoxy-2-(methoxycarbonyl)benzoate

Uniqueness

2-Ethoxy-5-(methoxycarbonyl)benzoate is unique due to the presence of both ethoxy and methoxycarbonyl groups, which impart distinct electronic and steric properties. These features influence its reactivity and make it a valuable compound for various synthetic applications.

Properties

CAS No.

90183-44-1

Molecular Formula

C11H11O5-

Molecular Weight

223.20 g/mol

IUPAC Name

2-ethoxy-5-methoxycarbonylbenzoate

InChI

InChI=1S/C11H12O5/c1-3-16-9-5-4-7(11(14)15-2)6-8(9)10(12)13/h4-6H,3H2,1-2H3,(H,12,13)/p-1

InChI Key

RHWXPEWZLGDVGS-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)C(=O)[O-]

Origin of Product

United States

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